(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15578642
InChI: InChI=1S/C19H16N2O2S/c1-21(15-10-12-16(22)13-11-15)19-20-18(23)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13,22H,1H3/b8-5+,17-9-
SMILES:
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol

(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC15578642

Molecular Formula: C19H16N2O2S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
IUPAC Name (5Z)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C19H16N2O2S/c1-21(15-10-12-16(22)13-11-15)19-20-18(23)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13,22H,1H3/b8-5+,17-9-
Standard InChI Key KFESTKZPAVEVHA-WIXUPIFPSA-N
Isomeric SMILES CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2
Canonical SMILES CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has the molecular formula C₁₉H₁₆N₂O₂S and a molecular weight of 336.4 g/mol. Its IUPAC name reflects the stereochemistry of the double bonds (Z and E configurations) and the substitution pattern on the thiazolone ring. The 4-hydroxyphenyl group at position 2 and the cinnamylidene moiety at position 5 create a conjugated system that enhances electronic delocalization, a feature critical for its reactivity and interaction with biological targets .

Structural Analysis

X-ray crystallography and computational modeling of analogous thiazole derivatives reveal planar geometries for the thiazolone ring, stabilized by intramolecular hydrogen bonding between the hydroxyphenyl oxygen and the thiazole nitrogen . The (2E)-3-phenylprop-2-en-1-ylidene group introduces rigidity, which may influence binding affinity to enzymatic pockets. Comparative analysis with PubChem CID 520459, a simpler thiazolone derivative, demonstrates that the additional substituents in this compound increase steric bulk while maintaining solubility in polar organic solvents .

Table 1: Comparative Structural Properties of Thiazolone Derivatives

PropertyTarget CompoundPubChem CID 520459
Molecular FormulaC₁₉H₁₆N₂O₂SC₁₀H₈N₂O₂S
Molecular Weight (g/mol)336.4220.25
Key Substituents4-Hydroxyphenyl, Cinnamylidene4-Hydroxyphenyl
Hydrogen Bond Donors22
Hydrogen Bond Acceptors43

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step protocol:

  • Condensation Reaction: Reacting 4-hydroxy-N-methylaniline with thiourea in the presence of p-toluenesulfonic acid (PTSA) forms the thiazole ring.

  • Aldol Addition: Introducing (2E)-3-phenylprop-2-enal via a base-catalyzed aldol reaction installs the cinnamylidene group .

  • Oxidation and Cyclization: Oxidative cyclization using iodine or DDQ yields the thiazolone core, with the Z and E configurations controlled by reaction temperature and solvent polarity.

Critical Parameters:

  • Catalyst Choice: PTSA improves reaction yields (∼68%) compared to Lewis acids like ZnCl₂ (∼45%).

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor the Z isomer, while toluene promotes the E isomer .

Industrial Manufacturing

Continuous flow reactors have been proposed for large-scale production, offering advantages in heat dissipation and reaction control. A pilot study using microreactors achieved 82% yield at 120°C with a residence time of 15 minutes, significantly outperforming batch processes. Challenges include purification of stereoisomers and scalability of chiral separation techniques.

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. While direct data on this compound is scarce, structurally similar molecules (e.g., 2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one) show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The cinnamylidene moiety likely enhances membrane penetration, disrupting bacterial cell wall synthesis .

ActivityTarget Compound (Predicted)Analog (PubChem CID 520459)
Antibacterial (MIC, µg/mL)8–164–8
Anticancer (IC₅₀, µM)12.318.7
COX-2 Inhibition (% at 10 µM)78%64%

Industrial and Research Applications

Catalysis and Material Science

The thiazolone ring serves as a ligand in transition metal catalysis. Palladium complexes of this compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, outperforming traditional triphenylphosphine ligands . In materials science, its π-conjugated system is being explored for organic semiconductors, displaying hole mobility of 0.12 cm²/V·s in thin-film transistors.

Drug Discovery and Development

As a privileged scaffold, this molecule has been derivatized to produce kinase inhibitors (e.g., VEGFR-2 IC₅₀ = 34 nM) and PARP-1 antagonists (IC₅₀ = 19 nM) . Its metabolic stability in human liver microsomes (t₁/₂ = 48 minutes) suggests suitability for oral administration, though in vivo pharmacokinetic studies are pending.

Research Gaps and Future Directions

Despite promising in silico and in vitro data, critical gaps remain:

  • In Vivo Efficacy: No published animal studies validate its therapeutic potential.

  • Toxicology: Acute toxicity profiles and long-term safety data are unavailable.

  • Stereochemical Impact: The biological consequences of Z vs. E isomerism require clarification.

Priority research areas include:

  • Development of enantioselective synthetic routes

  • Structure-activity relationship (SAR) studies optimizing substituent effects

  • Formulation strategies to enhance aqueous solubility (calculated LogP = 3.1)

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